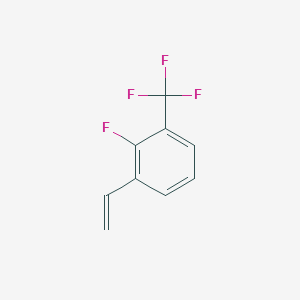

1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1823923-07-4 . It has a molecular weight of 188.12 . The IUPAC name for this compound is 1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of such compounds is still a substantial challenge . The trifluoromethoxylation reaction, which is one of the most important research hotspots, has limitations and challenges, such as limited trifluoromethoxylation reagents and instability of trifluoromethoxide anion .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F4/c1-2-6-4-3-5-7 (8 (6)10)9 (11,12)13/h1,3-5H . The InChI key is MMSIZIFBLDTZID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Environmental Science

Lastly, 2-Fluoro-3-(trifluoromethyl)styrene is studied for its environmental impact. Research in this field focuses on understanding its breakdown products and persistence in the environment, which is vital for assessing its ecological footprint.

Each of these applications leverages the unique chemical structure of 2-Fluoro-3-(trifluoromethyl)styrene , particularly the presence of the fluorine atoms and the vinyl group, to create materials and compounds with specific desired properties .

Safety and Hazards

The safety information for this compound includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

It’s known that α-trifluoromethylstyrene derivatives, which include 2-fluoro-3-(trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Mode of Action

2-Fluoro-3-(trifluoromethyl)styrene has been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . These reactions allow the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of more complex fluorinated compounds . It’s also involved in C–F bond activation in a CF3 group .

Pharmacokinetics

The compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

It’s known that the compound is utilized in the synthesis of more complex fluorinated compounds , indicating its role in the formation of new molecular structures.

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)styrene can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound is a liquid at room temperature , which may influence its interaction with other substances in its environment.

properties

IUPAC Name |

1-ethenyl-2-fluoro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUQDQVGARFEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=CC=C1)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602089 |

Source

|

| Record name | 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1298094-29-7 |

Source

|

| Record name | 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)